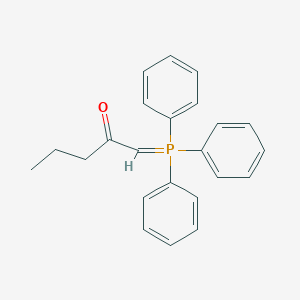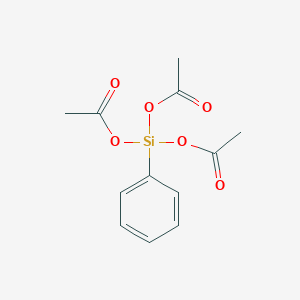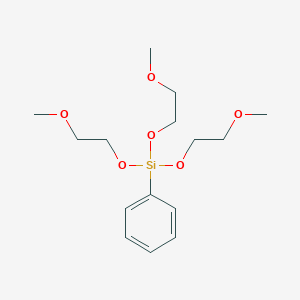
Phenyltris(methoxyethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyltris(methoxyethoxy)silane, also known as PTMSE, is an organosilane compound that is widely used in various scientific research applications. It is a colorless and transparent liquid that has a molecular formula of C12H28O6Si and a molecular weight of 304.44 g/mol. PTMSE is a versatile compound that has several advantages and limitations for lab experiments.
Wirkmechanismus
Phenyltris(methoxyethoxy)silane is a silane coupling agent that can react with the hydroxyl groups on the surface of various materials. The reaction forms a covalent bond between the surface and Phenyltris(methoxyethoxy)silane, which can improve the adhesion and compatibility of the material with other substances. In biomedicine, Phenyltris(methoxyethoxy)silane can crosslink with other polymers to form hydrogels, which can be used as drug delivery systems or tissue engineering scaffolds.
Biochemische Und Physiologische Effekte
Phenyltris(methoxyethoxy)silane has low toxicity and is generally considered safe for biomedical applications. It can be metabolized and excreted by the body without causing any harm. However, prolonged exposure to Phenyltris(methoxyethoxy)silane may cause skin irritation and respiratory problems.
Vorteile Und Einschränkungen Für Laborexperimente
Phenyltris(methoxyethoxy)silane has several advantages for lab experiments, including its ability to improve the adhesion and compatibility of materials, its low toxicity, and its versatility in various applications. However, Phenyltris(methoxyethoxy)silane has some limitations, such as its sensitivity to moisture and its limited stability in acidic or basic environments.
Zukünftige Richtungen
There are several future directions for Phenyltris(methoxyethoxy)silane research, including the development of new synthesis methods, the exploration of new applications in biomedicine, and the improvement of its stability and performance in harsh environments. Phenyltris(methoxyethoxy)silane can also be used as a precursor for the synthesis of novel functionalized nanoparticles with unique properties and applications. Additionally, the toxicity and biocompatibility of Phenyltris(methoxyethoxy)silane can be further studied to ensure its safe use in biomedical applications.
In conclusion, Phenyltris(methoxyethoxy)silane is a versatile and useful compound that has several scientific research applications. Its ability to improve the adhesion and compatibility of materials, its low toxicity, and its versatility make it a valuable tool in various fields. However, its limitations and potential toxicity should be carefully considered when using it in lab experiments. Future research on Phenyltris(methoxyethoxy)silane can lead to the development of new synthesis methods, new applications, and a better understanding of its properties and effects.
Synthesemethoden
Phenyltris(methoxyethoxy)silane can be synthesized by the reaction of phenyltrichlorosilane and methoxyethoxyethanol in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure. The resulting product is purified by distillation to obtain pure Phenyltris(methoxyethoxy)silane.
Wissenschaftliche Forschungsanwendungen
Phenyltris(methoxyethoxy)silane has several scientific research applications, including surface modification, nanotechnology, and biomedicine. It is commonly used as a coupling agent for surface modification of various materials, such as glass, metal, and plastic. Phenyltris(methoxyethoxy)silane can also be used as a precursor for the synthesis of functionalized nanoparticles, such as silica nanoparticles. In biomedicine, Phenyltris(methoxyethoxy)silane is used as a crosslinker for hydrogels and as a surface modifier for medical implants.
Eigenschaften
CAS-Nummer |
17903-05-8 |
|---|---|
Produktname |
Phenyltris(methoxyethoxy)silane |
Molekularformel |
C15H26O6Si |
Molekulargewicht |
330.45 g/mol |
IUPAC-Name |
tris(2-methoxyethoxy)-phenylsilane |
InChI |
InChI=1S/C15H26O6Si/c1-16-9-12-19-22(20-13-10-17-2,21-14-11-18-3)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
InChI-Schlüssel |
DBXDLSPMDNQBBQ-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Kanonische SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Andere CAS-Nummern |
17903-05-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



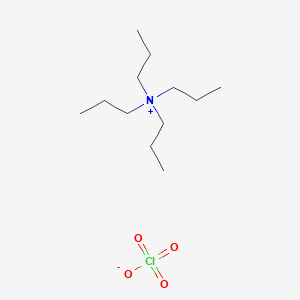

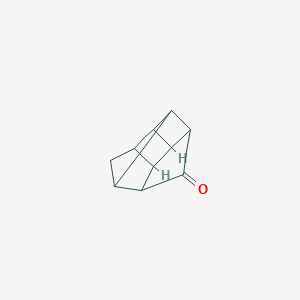
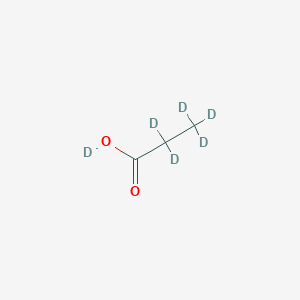
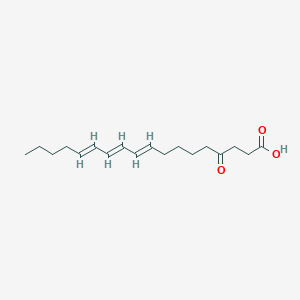
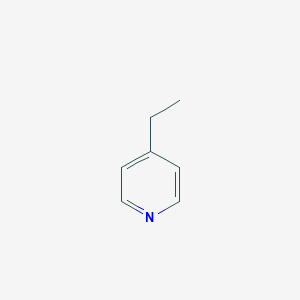
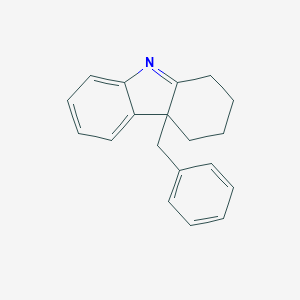
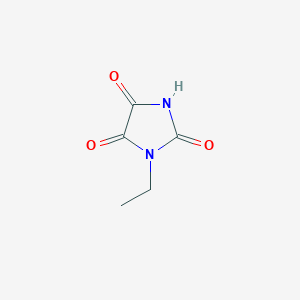
![(1S,3R,4S)-1,3-Dichlorobicyclo[2.2.1]heptane](/img/structure/B106809.png)
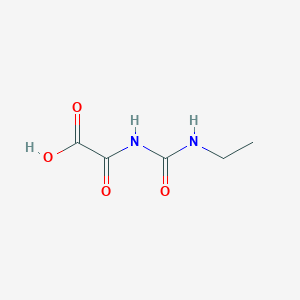
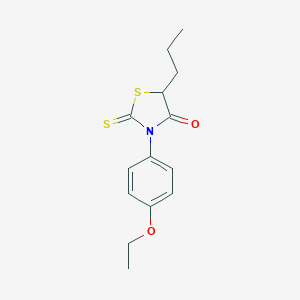
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
